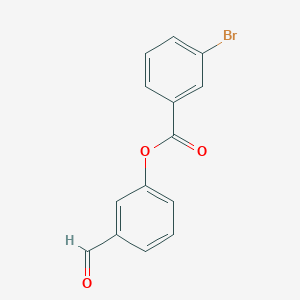

3-Formylphenyl 3-bromobenzoate

CAS No.:

Cat. No.: VC13286314

Molecular Formula: C14H9BrO3

Molecular Weight: 305.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H9BrO3 |

|---|---|

| Molecular Weight | 305.12 g/mol |

| IUPAC Name | (3-formylphenyl) 3-bromobenzoate |

| Standard InChI | InChI=1S/C14H9BrO3/c15-12-5-2-4-11(8-12)14(17)18-13-6-1-3-10(7-13)9-16/h1-9H |

| Standard InChI Key | JTXNYZZLJLFLDG-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)Br)C=O |

| Canonical SMILES | C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)Br)C=O |

Introduction

Structural and Molecular Properties

Chemical Identity

3-Formylphenyl 3-bromobenzoate is characterized by the following identifiers:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (3-formylphenyl) 3-bromobenzoate | |

| Molecular Formula | C₁₄H₉BrO₃ | |

| Molecular Weight | 305.12 g/mol | |

| CAS Registry Number | 603117 | |

| SMILES | C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)Br)C=O |

Spectroscopic Characterization

Key spectroscopic data for structural confirmation:

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (CDCl₃):

-

¹³C NMR (CDCl₃):

Infrared (IR) Spectroscopy:

Mass Spectrometry (MS):

Synthesis Methods

Traditional Esterification

The compound is synthesized via acid-catalyzed esterification between 3-formylphenol and 3-bromobenzoic acid:

Reagents:

-

3-Formylphenol, 3-bromobenzoic acid, H₂SO₄ (catalyst), DMF (solvent).

Conditions: -

Reflux at 120°C for 12 hours .

Yield: ~75% after purification by column chromatography .

Mechanochemical Synthesis

A solvent-free approach utilizing mechanical grinding:

Procedure:

-

Equimolar reactants (3-formylphenol and 3-bromobenzoyl chloride) are ground with K₂CO₃ in a ball mill.

Advantages:

Palladium-Catalyzed Coupling

For advanced derivatives, Suzuki-Miyaura cross-coupling is employed:

Example Reaction:

-

3-Formylphenyl 3-bromobenzoate + Phenylboronic acid → Biphenyl derivative.

Catalyst: Pd(PPh₃)₄ (2 mol%), K₃PO₄ (base), 1,4-dioxane, 80°C .

Applications in Research

Pharmaceutical Intermediate

-

PPAR-γ Agonists: The formyl group facilitates Schiff base formation with amines, yielding potential antidiabetic agents .

-

Anticancer Probes: Bromine enables radioisotope labeling (e.g., ⁷⁷Br) for tumor imaging .

Materials Science

-

Liquid Crystals: Serves as a precursor for mesogenic compounds via Suzuki coupling .

-

Polymer Additives: Enhances thermal stability in polyesters .

Organic Synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume